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Compound of Interest

Compound Name: DOPE-PEG-BDP FL,MW 5000

Cat. No.: B12388253

In-Depth Technical Guide: DOPE-PEG-BDP FL
MW 5000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the spectral properties and
applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5000]-
BODIPY FL (DOPE-PEG-BDP FL MW 5000). This fluorescent lipid conjugate is a valuable tool
for researchers in drug delivery, cell biology, and membrane biophysics.

Core Properties: Excitation and Emission Spectra

DOPE-PEG-BDP FL MW 5000 is a PEG-lipid-dye conjugate composed of the unsaturated
phospholipid DOPE, a BODIPY FL (BDP FL) fluorophore, and a 5000 molecular weight
polyethylene glycol (PEG) spacer. The BDP FL fluorophore provides the conjugate with its
fluorescent properties, exhibiting excitation and emission maxima in the green region of the
visible spectrum.

Spectral Data Summary

The following table summarizes the key spectral characteristics of DOPE-PEG-BDP FL MW
5000.
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Property Wavelength (nm)
Maximum Excitation (Aex) 504
Maximum Emission (Aem) 514

Experimental Protocols

The following are representative protocols for the preparation of liposomes incorporating
DOPE-PEG-BDP FL MW 5000 and their subsequent use in cellular uptake studies. These
protocols are generalized and may require optimization for specific experimental needs.

Protocol 1: Preparation of Fluorescently Labeled
Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing unilamellar liposomes incorporating a
fluorescent lipid.

Materials:

Primary lipid (e.g., DSPC, DMPC)

e Cholesterol

e DOPE-PEG-BDP FL MW 5000

e Chloroform or a chloroform/methanol mixture

o Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
» Rotary evaporator

o Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Water bath sonicator

Methodology:
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e Lipid Film Formation:

o In a round-bottom flask, dissolve the primary lipid, cholesterol, and DOPE-PEG-BDP FL
MW 5000 in chloroform. A typical molar ratio might be 94:5:1 (primary
lipid:cholesterol:fluorescent lipid), but this should be optimized for the specific application.

o Attach the flask to a rotary evaporator.

o Rotate the flask in a water bath set to a temperature above the phase transition
temperature of the primary lipid to evaporate the organic solvent.

o Continue rotation under a high vacuum for at least 1-2 hours after the film appears dry to
ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on
the wall of the flask.

e Hydration:

o Add the hydration buffer, pre-warmed to a temperature above the lipid's phase transition
temperature, to the flask containing the lipid film.

o Gently rotate the flask to hydrate the lipid film, which will lead to the formation of
multilamellar vesicles (MLVs). This process can be aided by gentle agitation or vortexing.

o Extrusion:

o To produce unilamellar vesicles (LUVs) with a defined size, the MLV suspension is
extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

o Assemble the extruder with the desired membrane and pre-heat it to a temperature above
the lipid's phase transition temperature.

o Load the MLV suspension into one of the extruder's syringes.

o Pass the lipid suspension through the membrane back and forth for an odd number of
passes (e.g., 11 or 21 times).[1] This process reduces the lamellarity and size of the
vesicles.

e Characterization:
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o The size distribution and zeta potential of the resulting fluorescent liposomes can be
determined using dynamic light scattering (DLS).

Protocol 2: Cellular Uptake of Fluorescent Liposomes
Visualized by Confocal Microscopy

This protocol outlines a general procedure for observing the internalization of fluorescently
labeled liposomes by cultured cells.

Materials:

Cultured cells (e.g., HeLa, macrophages)

» Cell culture medium

o Fluorescently labeled liposomes (prepared as in Protocol 1)
o Phosphate-buffered saline (PBS)

» Fixative solution (e.g., 4% paraformaldehyde in PBS)

e Nuclear counterstain (e.g., DAPI, Hoechst)

e Mounting medium

o Confocal microscope

Methodology:

e Cell Seeding:

o Seed the cells of interest onto glass-bottom dishes or coverslips and allow them to adhere
and grow overnight in a CO2 incubator at 37°C.

e Liposome Incubation:

o Remove the culture medium and wash the cells once with warm PBS.
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o Add fresh, pre-warmed culture medium containing the desired concentration of
fluorescently labeled liposomes to the cells. The optimal concentration and incubation time
should be determined empirically.

o Incubate the cells with the liposomes for the desired period (e.g., 1-4 hours) at 37°C.

e Washing and Fixation:

o After incubation, remove the liposome-containing medium and wash the cells three times
with cold PBS to remove any unbound liposomes.[1]

o Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.[1]
o Wash the cells three times with PBS.
e Staining and Mounting:

o Incubate the fixed cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes
to label the nuclei.[1]

o Wash the cells twice with PBS.
o Mount the coverslips onto glass slides using an appropriate mounting medium.
e Confocal Imaging:

o Visualize the cells using a confocal microscope with the appropriate laser lines and
emission filters for DOPE-PEG-BDP FL (green fluorescence) and the nuclear stain (blue
fluorescence).[1] The intracellular localization of the fluorescent liposomes can then be
observed.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of DOPE-PEG-
BDP FL MW 5000.
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Liposome Preparation Workflow
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Caption: Workflow for fluorescent liposome preparation and cellular imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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